molecular formula C15H22N4O4S B11816088 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate

2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate

Cat. No.: B11816088
M. Wt: 354.4 g/mol
InChI Key: IMIQVWOSGQQTPM-CVZZAPKMSA-N
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Description

2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate is a complex organic compound with a molecular weight of 354.43 g/mol This compound is notable for its unique structure, which includes a thieno[3,4-d]imidazolidin ring fused with a cyanoacetate group

Preparation Methods

The synthesis of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate involves multiple steps. One common synthetic route includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . The reaction conditions typically involve the use of solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to elevated temperatures, depending on the specific steps involved.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate involves its interaction with specific molecular targets. The thieno[3,4-d]imidazolidin ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanoacetate group can participate in nucleophilic addition reactions, modifying the activity of the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate include:

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl 2-cyanoacetate

InChI

InChI=1S/C15H22N4O4S/c16-6-5-13(21)23-8-7-17-12(20)4-2-1-3-11-14-10(9-24-11)18-15(22)19-14/h10-11,14H,1-5,7-9H2,(H,17,20)(H2,18,19,22)/t10?,11-,14?/m0/s1

InChI Key

IMIQVWOSGQQTPM-CVZZAPKMSA-N

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCOC(=O)CC#N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOC(=O)CC#N)NC(=O)N2

Origin of Product

United States

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